molecular formula C8H11NO2 B2368865 4-(2-Hydroxypropan-2-yl)pyridin-3-ol CAS No. 1780654-69-4

4-(2-Hydroxypropan-2-yl)pyridin-3-ol

Cat. No.: B2368865
CAS No.: 1780654-69-4
M. Wt: 153.181
InChI Key: XHESVSUSLCYRJL-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxypropan-2-yl)pyridin-3-ol typically involves the reaction of pyridine derivatives with suitable reagents under controlled conditions. One common method includes the alkylation of 3-hydroxypyridine with 2-chloropropane-2-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropan-2-yl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropan-2-yl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypyridine: Lacks the 2-hydroxypropan-2-yl group, making it less hydrophobic.

    4-Hydroxypyridine: Similar structure but with the hydroxyl group at a different position.

    2-Hydroxy-4-methylpyridine: Contains a methyl group instead of the 2-hydroxypropan-2-yl group.

Uniqueness

4-(2-Hydroxypropan-2-yl)pyridin-3-ol is unique due to the presence of both a hydroxyl group and a 2-hydroxypropan-2-yl group, which confer distinct chemical properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8(2,11)6-3-4-9-5-7(6)10/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHESVSUSLCYRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=NC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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